

7-Hydroxy Amoxapine-d8: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	7-Hydroxy Amoxapine-d8	
Cat. No.:	B12431118	Get Quote

CAS Number: 1216833-74-7

This technical guide provides an in-depth overview of **7-Hydroxy Amoxapine-d8**, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of **7-Hydroxy** Amoxapine. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and bioanalytical studies of Amoxapine and its metabolites.

Introduction

7-Hydroxy Amoxapine is a principal active metabolite of the tricyclic antidepressant Amoxapine. [1][2] It is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6.[3] This metabolite is a potent dopamine receptor antagonist, which contributes significantly to the neuroleptic and antipsychotic properties of Amoxapine.[2][4] Given its pharmacological activity, the precise measurement of 7-Hydroxy Amoxapine concentrations in biological matrices is critical for understanding the overall safety and efficacy profile of Amoxapine.

7-Hydroxy Amoxapine-d8 is a synthetic analog of 7-Hydroxy Amoxapine where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to the parent compound but has a higher molecular weight.[5] This mass difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and reproducible quantification of the non-labeled analyte in



complex biological samples.[6][7] The use of deuterated standards is considered the gold standard in quantitative bioanalysis as they co-elute with the analyte and compensate for variations in sample preparation, matrix effects, and instrument response.[5][8]

Physicochemical Properties

A summary of the key physicochemical properties of 7-Hydroxy Amoxapine and its deuterated analog are presented in Table 1.

Property	7-Hydroxy Amoxapine	7-Hydroxy Amoxapine-d8
CAS Number	37081-76-8[2]	1216833-74-7[9]
Molecular Formula	C17H16CIN3O2[10]	C17H8D8CIN3O2[9]
Molecular Weight	329.78 g/mol [10]	337.83 g/mol [9]
IUPAC Name	2-chloro-11-(piperazin-1-yl)dibenzo[b,f][5][8]oxazepin-7-ol[2]	8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][5][8]benzoxazepin-2-ol[11]

Pharmacokinetics of 7-Hydroxy Amoxapine

Understanding the pharmacokinetic profile of 7-Hydroxy Amoxapine is crucial for designing and interpreting studies that utilize its deuterated standard. Key pharmacokinetic parameters for Amoxapine and its metabolites are summarized in Table 2.

Parameter	Amoxapine	7-Hydroxy Amoxapine	8-Hydroxy Amoxapine
Elimination Half-life (t½)	~8 hours[3]	~6.5 hours[3][12]	~30 hours[3]
Time to Peak Plasma Concentration (Tmax)	1-2 hours[3]	1-3 hours[13]	1-3 hours[13]
Protein Binding	~90%[1]	Not specified	Not specified



Data is for the non-deuterated compounds following oral administration of Amoxapine.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of 7-Hydroxy Amoxapine in human plasma using **7-Hydroxy Amoxapine-d8** as an internal standard by LC-MS/MS.

Objective:

To develop and validate a sensitive and specific LC-MS/MS method for the determination of 7-Hydroxy Amoxapine in human plasma.

Materials and Reagents:

- 7-Hydroxy Amoxapine (analytical standard)
- 7-Hydroxy Amoxapine-d8 (internal standard)
- Human plasma (K2-EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Sample Preparation (Solid Phase Extraction):



- Spike 100 μ L of human plasma with the internal standard solution (**7-Hydroxy Amoxapine- d8**).
- Add 200 μL of 0.1 M phosphate buffer (pH 6.0) and vortex.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions:

- LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μL
- Mass Spectrometer: Triple quadrupole
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:



- 7-Hydroxy Amoxapine: [M+H]+ → fragment ion
- 7-Hydroxy Amoxapine-d8: [M+H]+ → fragment ion (Note: Specific MRM transitions and collision energies need to be optimized for the instrument used.)

Data Analysis:

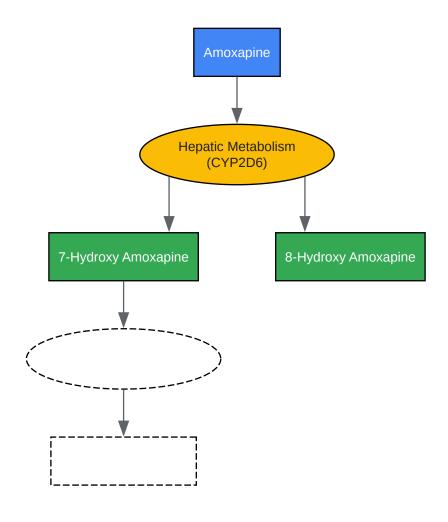
- Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
- The concentration of 7-Hydroxy Amoxapine in the unknown samples is determined from the calibration curve.

Visualizations

Metabolic Pathway of Amoxapine

The following diagram illustrates the primary metabolic pathway of Amoxapine to its active metabolites, 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine.





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Metabolism of Amoxapine to its active metabolites.

Bioanalytical Workflow using a Deuterated Internal Standard

This diagram outlines the typical workflow for a bioanalytical assay utilizing a deuterated internal standard for the quantification of an analyte in a biological matrix.





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Workflow for quantitative bioanalysis.

Conclusion

7-Hydroxy Amoxapine-d8 is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard provides the necessary accuracy and precision for the reliable quantification of 7-Hydroxy Amoxapine in various biological matrices. The methodologies and information presented in this guide are intended to support the development of robust bioanalytical assays for a comprehensive understanding of Amoxapine's pharmacology.

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